N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide
Overview
Description
N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide, or NPP, is an indole-based amide compound that has a wide range of applications in scientific research. NPP is an important tool for scientists, as it can be used to study various biochemical and physiological processes. NPP is a versatile compound that can be used to study the effects of various drugs on the body, as well as the effects of drugs on various biochemical and physiological processes.
Scientific Research Applications
1. Cancer Detection and Management N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide has shown potential in cancer detection and management. Specifically, a derivative, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), demonstrates preferential binding to sigma receptors overexpressed on breast cancer cells. In a study, P-(123)I-MBA was used in sigma receptor scintigraphy to visualize primary breast tumors in humans, indicating its potential in noninvasively assessing tumor proliferation and aiding in breast cancer management (Caveliers et al., 2002).
2. Neuropharmacology and Psychiatry Compounds structurally similar to this compound have been researched for their implications in neuropharmacology and psychiatric disorders. For example, 5-Hydroxytryptamine1A (5-HT(1A)) receptors, relevant in anxiety and depression pathophysiology, were the target in a study involving a novel antagonist. This antagonist showed potential applications in treating anxiety and mood disorders, signifying the broader impact of compounds in this chemical class in psychiatric treatment (Rabiner et al., 2002).
properties
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-2-24(28)27(20-8-4-3-5-9-20)21-13-16-26(17-14-21)15-12-19-18-25-23-11-7-6-10-22(19)23/h3-11,18,21,25H,2,12-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCNDCSHLUGKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037105 | |
Record name | N-(3-Ethylindole) norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58399-46-5 | |
Record name | N-(3-Ethylindole) norfentanyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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